molecular formula C66H126N2O19P2 B14102845 [4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate

[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate

Cat. No.: B14102845
M. Wt: 1313.7 g/mol
InChI Key: BPSMYQFMCXXNPC-UHFFFAOYSA-N
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Description

[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, amide, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of the core oxane ring, followed by the sequential addition of various functional groups through reactions such as esterification, amidation, and phosphorylation.

Industrial Production Methods

Industrial production of such complex compounds often involves the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The process may include purification steps such as chromatography and crystallization to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: Amide groups can be reduced to amines under specific conditions.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amides would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be used to study cell signaling pathways due to its phosphate groups, which are known to play a crucial role in cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its complex structure and functional groups.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The phosphate groups may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate: is similar to other phosphorylated oxane derivatives.

    This compound: can be compared to other complex organic compounds with multiple functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSMYQFMCXXNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H126N2O19P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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